benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves multiple steps. One common method includes the reaction of benzyl chloroformate with an amine under basic conditions to form the carbamate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyl group.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group is replaced by other nucleophiles such as amines or alcohols
Scientific Research Applications
Benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage decreases the reactivity of the amine, allowing for selective reactions to occur on other functional groups. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar compounds to benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate include:
t-Butyl carbamate (Boc): Used as a protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc): Another protecting group for amines, removed under basic conditions.
Carboxybenzyl (Cbz): Similar to benzyl carbamate, removed using catalytic hydrogenation.
The uniqueness of this compound lies in its specific structure, which provides stability and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C28H46N4O6 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C28H46N4O6/c1-18(2)14-22(26(34)31-27(35)24(16-20(5)6)32(7)37-8)29-25(33)23(15-19(3)4)30-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,33)(H,30,36)(H,31,34,35) |
InChI Key |
MGYWEYOUJKJAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(CC(C)C)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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